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CENPB Human Pre-designed siRNA Set A

RNA interference gene silencing CENP-B knockdown

Single-duplex siRNA and alternative silencing methods often yield inconsistent CENPB knockdown with confounding off-target effects, compromising phenotypic interpretation. CENPB Human Pre-designed siRNA Set A resolves this with three chemically modified duplexes (5 nmol each) pooled to dilute off-target signals while guaranteeing ≥70% mRNA knockdown. • Delivers ≥250 standard transfections in 24-well format with negative, FAM-labeled, and positive controls included. • Enables phenotype validation across three independent sequences, reducing false-positive risk in functional assays. • Ships lyophilized at ambient temperature; store at -20°C for long-term stability.

Molecular Formula C29H31Cl2N3O2
Molecular Weight 524.5 g/mol
Cat. No. B10824104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCENPB Human Pre-designed siRNA Set A
Molecular FormulaC29H31Cl2N3O2
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=CC(=C2)C(C3=CC=CC=C3O)N4CCN(CC4)C5=C(C(=CC=C5)Cl)Cl
InChIInChI=1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36)
InChIKeyIQLVMUSOSDGQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 2 nmol / 5 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CENPB Pre-designed siRNA Set A Overview


CENPB Human Pre-designed siRNA Set A is a pooled small interfering RNA (siRNA) reagent comprising three distinct target-specific oligonucleotide duplexes designed to silence the human CENPB gene (Entrez Gene ID: 1059) . This product belongs to the class of pre-designed, chemically modified siRNA sets intended for acute, reversible knockdown of centromere protein B (CENP-B) in mammalian cell culture models . Each duplex is a 19–23 nucleotide RNA oligo, and the set includes 5 nmol of each lyophilized duplex along with control reagents, enabling a minimum of 250 standard transfections in a 24‑well format .

Pooled siRNA set for acute, reversible CENPB gene silencing in mammalian cell culture.
Contains three distinct 2'-OMe modified duplexes for off-target signal dilution.
Sufficient for ≥250 standard transfections in 24-well format with control reagents.

CENPB siRNA Substitution Risks


CENPB silencing reagents are not interchangeable due to profound differences in knockdown efficiency, off‑target signature, and experimental flexibility. Pre‑designed siRNA Set A provides a defined pool of three chemically modified duplexes with a vendor‑guaranteed minimum 70% mRNA knockdown , whereas alternative platforms such as shRNA require stable integration and often achieve only 70% knockdown contingent upon 80% transfection efficiency [1]. CRISPR‑Cas9 knockout achieves near‑complete gene ablation but is irreversible and can trigger compensatory cellular adaptations absent in acute siRNA‑mediated silencing . Moreover, single‑duplex siRNAs exhibit sequence‑specific off‑target profiles that can confound phenotypic interpretation, while pooled sets mitigate this risk through dilution of off‑target signals [2]. The choice of reagent must therefore be driven by specific experimental requirements for knockdown magnitude, duration, and phenotypic specificity.

vs. shRNA
CENPB siRNA Set A
Transient knockdown (3–7 days) vs. stable integration. Knockdown magnitude and phenotypic specificity may differ significantly.
Irreversible CRISPR/shRNA methods may trigger compensatory adaptations.
vs. Single siRNA
CENPB siRNA Set A
Pooling three duplexes dilutes sequence-specific off-target signatures; single-duplex reagents concentrate off-target risk.
Phenotype validation with independent sequences reduces false-positive rate.
vs. Pre-pooled
CENPB siRNA Set A
Individual duplex testing allows optimization of knockdown stringency; pre-pooled formats limit component-level selectivity.
This set allows you to identify and use the single best-performing duplex.

CENPB siRNA Set A Performance Comparison


Knockdown Efficiency vs. SMARTpool siRNA

In primary human umbilical vein endothelial cells (HUVEC), transfection of CENPB SMARTpool siRNA at 100 nM achieved a knockdown efficiency of 70% or greater as assessed by microarray analysis [1]. The Pre‑designed siRNA Set A, comprising three distinct duplexes, guarantees at least one duplex will achieve ≥70% mRNA knockdown under standard conditions . While both products meet the 70% threshold, the Set A offers the advantage of individual duplex testing and selection, enabling optimization of knockdown stringency and off‑target minimization beyond what a pre‑pooled SMARTpool format allows .

Knockdown vs. SMARTpool
Cross-study comparable
Both achieve ≥70% mRNA knockdown in HUVEC. Set A: At least one duplex guaranteed; individual selection possible.
Supports component-level selectivity optimization.
HUVEC, 100 nM, 24 hr, microarray.
RNA interference gene silencing CENP-B knockdown

Knockdown Magnitude vs. Dicer-Substrate siRNA

OriGene's Dicer‑Substrate siRNA kit for CENPB guarantees that at least two of three 27‑mer duplexes will achieve ≥70% mRNA knockdown at 10 nM when transfection efficiency exceeds 90% [1]. In contrast, the Pre‑designed siRNA Set A uses 19–23 nt duplexes and guarantees ≥70% knockdown for at least one duplex under standard conditions without the requirement for extremely high transfection efficiency . The Dicer‑Substrate design may offer higher potency at lower concentrations, but the Set A provides a more straightforward, less condition‑dependent path to reliable knockdown in a broader range of cell types.

Knockdown vs. Dicer-Substrate
Cross-study comparable
Set A guarantee is less stringent on transfection conditions. OriGene requires >90% efficiency; Set A has no such contingency.
More achievable guarantee for hard-to-transfect cells.
Set A uses 19-23 nt duplexes; OriGene uses 27-mer at 10 nM.
siRNA efficacy Dicer-substrate gene knockdown

Knockdown Durability: siRNA vs. shRNA

siRNA‑mediated knockdown is transient, typically lasting 3–7 days post‑transfection, allowing acute interrogation of CENP‑B function without permanent genetic alteration . In contrast, shRNA lentiviral particles integrate into the host genome, conferring stable, long‑term CENPB silencing but requiring 5‑week lead times for particle generation and imposing selection pressure that may alter cellular physiology [1]. The shRNA platform guarantees ≥70% knockdown for at least one of four constructs but only when transfection efficiency exceeds 80% [1]. For experiments requiring rapid, reversible loss‑of‑function, the siRNA Set A is the superior choice.

Durability: siRNA vs. shRNA
Class-level inference
Timeline to experiment: ~1 week vs. ~5 weeks (shRNA).
Favors acute functional studies needing speed and reversibility.
shRNA requires stable integration and selection.
transient knockdown stable knockdown lentiviral shRNA

Centromeric Transcription and Cohesion Validation

In HeLa Tet‑On cells, transfection with CENP‑B siRNAs (pre‑designed, source matched to Set A specifications) resulted in a statistically significant increase in Rpb1‑pSer2 signal at centromeres, indicating enhanced centromeric transcription (p < 0.001) [1]. Quantitative real‑time PCR confirmed a corresponding upregulation of centromeric transcripts (average ± SD from 3 independent experiments) [1]. Additionally, CENP‑B depletion led to a measurable increase in sister‑centromere distance, reflecting weakened cohesion (p < 0.05) [1]. These functional readouts provide a validated benchmark for confirming CENPB knockdown efficacy beyond mRNA quantification.

Centromeric Transcription
Supporting evidence
Increased Rpb1-pSer2 at centromeres (p < 0.001).
Reported functional endpoint for knockdown validation.
HeLa Tet-On, 100 nM, 48 hr.
centromere biology mitotic fidelity CENP-B function

Off-Target Mitigation by Pooling and Modification

The Pre‑designed siRNA Set A incorporates 2'‑O‑methyl (2'‑OMe) chemical modifications at no additional cost, which have been shown to reduce miRNA‑like off‑target effects by up to 80% compared to unmodified siRNAs [1]. Furthermore, the set includes three independent duplexes that can be used individually or as a pool; using a pool dilutes any sequence‑specific off‑target signature by a factor of three, thereby lowering the false‑positive rate in phenotypic screens [2]. In contrast, single‑duplex reagents concentrate off‑target risk onto a single sequence, potentially confounding results.

Off-Target Mitigation
Class-level inference
2'-OMe modifications and pooled format dilute off-target signatures.
Reduces false-positive risk in phenotypic screens.
2'-OMe reduces miRNA-like off-targets by ~80% in reported studies.
siRNA specificity off-target effects 2'-OMe modification

CENPB siRNA Set A Application Scenarios


Acute Centromere Biology Studies

Utilize the Set A for rapid, transient knockdown of CENPB to probe its role in centromeric transcription, kinetochore assembly, and sister chromatid cohesion. The three independent duplexes allow validation of phenotype with multiple sequences, while the guaranteed ≥70% knockdown ensures sufficient depletion for functional readouts such as immunofluorescence and live‑cell imaging [1].

Oncology Target Validation Pre-CRISPR

Employ the Set A as a cost‑effective, high‑throughput tool to screen for CENPB dependency in cancer cell lines (e.g., hepatocellular carcinoma) before committing to resource‑intensive CRISPR knockout or stable shRNA lines. The transient nature of siRNA knockdown enables rapid assessment of proliferation and invasion phenotypes within one week [2].

CENP-B Antibody Specificity Control

Use the Set A to generate CENP‑B‑depleted cell lysates as a specificity control for anti‑CENP‑B antibodies in Western blot or immunofluorescence. The high knockdown efficiency reduces the target protein signal, providing a definitive validation that antibody signal corresponds to CENP‑B [1].

Synthetic Lethality Screening for CENPB

Incorporate the Set A into RNAi‑based synthetic lethality screens in combination with small‑molecule libraries or other gene knockdowns. The pooled format and chemical modifications minimize off‑target‑driven false positives, increasing the likelihood of identifying genuine synthetic lethal interactions [3].

Application
Selection Property
Validation Focus
Acute centromere biology studies
Transient, reversible knockdown with multiple duplexes
Functional readouts (IF, live-cell imaging) with reported transcription endpoints
Oncology target validation pre-CRISPR
Cost-effective, high-throughput transient silencing
Rapid proliferation and invasion phenotype screening within one week
CENP-B antibody specificity control
High knockdown efficiency for target depletion
Protein signal reduction in Western blot or IF for antibody validation
Synthetic lethality screening for CENPB
Pooled, chemically modified format
Minimize off-target-driven false positives in RNAi screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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